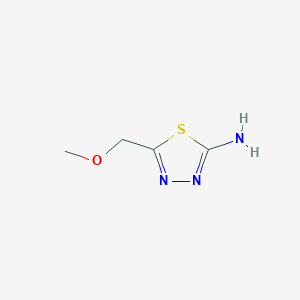
5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine
Descripción general
Descripción
5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine (MMTDA) is a heterocyclic organic compound that is used in a variety of scientific research applications. It is a versatile compound and has been studied for its potential as a drug, a catalyst, a reagent, and a fluorescent dye. MMTDA has a wide range of applications in biochemistry, organic chemistry, and pharmaceutical research.
Aplicaciones Científicas De Investigación
Structural Analysis and Noncovalent Interactions In the realm of crystallography, studies have focused on understanding the nature of noncovalent interactions in N-substituted derivatives of 1,3,4-thiadiazole. These interactions play crucial roles in stabilizing crystal structures, offering insights for molecular design in various applications (El-Emam et al., 2020).
Antitumor Activities Derivatives of 1,3,4-thiadiazole, including those with a methoxymethyl group, have been synthesized and evaluated for antitumor activities. Some derivatives showed promising results against human tumor cell lines, indicating potential for cancer treatment (Almasirad et al., 2016).
Synthesis and Corrosion Inhibition 1,3,4-Thiadiazole derivatives have been synthesized and investigated for their corrosion inhibitory properties. For instance, a specific derivative showed around 98% protection against corrosion in an acidic environment, highlighting its potential as a corrosion inhibitor (Attou et al., 2020).
Antileishmanial Activity Studies have also explored the antileishmanial activity of 1,3,4-thiadiazole derivatives. Some compounds showed high selectivity and effectiveness against Leishmania major, a parasite responsible for Leishmaniasis (Tahghighi et al., 2013).
Antitubercular Agents In the search for new antitubercular agents, novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines have shown significant activity against mycobacterium species. These findings indicate a potential new avenue for treating tuberculosis (Sekhar et al., 2019).
Synthesis of Novel Aryloxy Propanoyl Thiadiazoles Exploring potential antihypertensive agents, 2-amino-5-aryl/alkyl-1,3,4-thiadiazoles have been synthesized and evaluated, signifying their potential use in the treatment of hypertension (Samel & Pai, 2010).
Propiedades
IUPAC Name |
5-(methoxymethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3OS/c1-8-2-3-6-7-4(5)9-3/h2H2,1H3,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDOCTTXAVVDHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349782 | |
| Record name | 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
15884-86-3 | |
| Record name | 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


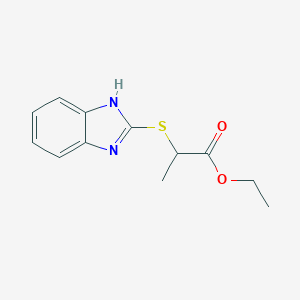

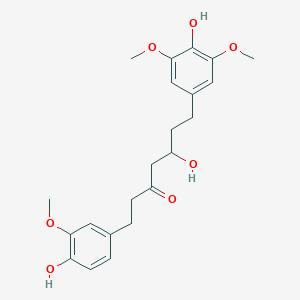
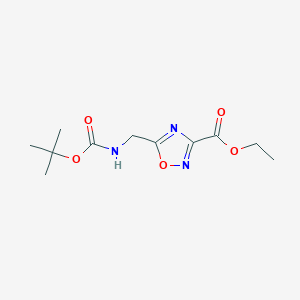
![2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine](/img/structure/B174312.png)

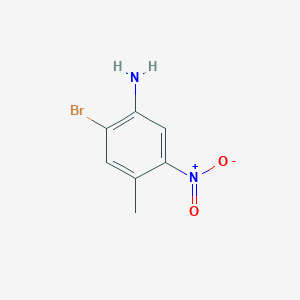
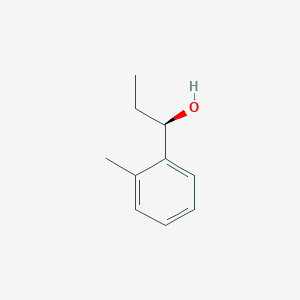
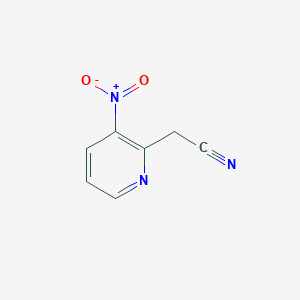
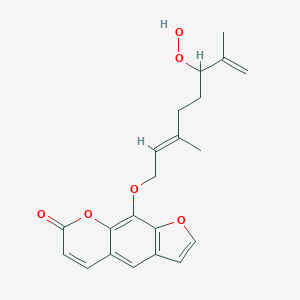
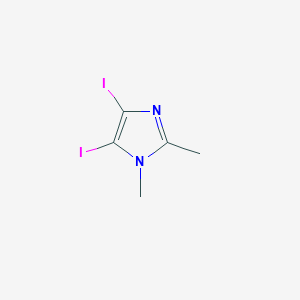
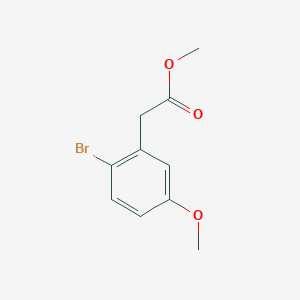
![2-[(Diphenylboryl)oxy]-2-oxoethylamine](/img/structure/B174338.png)